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molecular formula C10H10BrF3O B8563205 Benzenemethanol, 4-bromo-alpha-ethyl-alpha-(trifluoromethyl)-

Benzenemethanol, 4-bromo-alpha-ethyl-alpha-(trifluoromethyl)-

Cat. No. B8563205
M. Wt: 283.08 g/mol
InChI Key: YVEKDYUXTVECRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07407959B2

Procedure details

To a solution of 1,4-dibromobenzene (2.5 g, 10.6 mmol) in THF (50 mL) at −78° C. was added n-BuLi (6.5 mL, 10 mmol; 1.6 M in hexanes) and the mixture was stirred at −78° C. for 15 min. 1,1,1-Trifluoro-2-butanone (1.3 g, 10 mmol) was then added. After further stirring for 15 min., the mixture was quenched with aqueous NH4Cl and extracted with Ethyl acetate. Purification by combi-flash chromatography (40 g column; eluted with hexanes—Ethyl acetate (10% -20%) in 20 min.; flow rate: 35 mL/min and collected 18 mL/fraction) to yield the title compound as a colorless liquid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.[Li]CCCC.[F:14][C:15]([F:21])([F:20])[C:16](=[O:19])[CH2:17][CH3:18]>C1COCC1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:16]([OH:19])([CH2:17][CH3:18])[C:15]([F:21])([F:20])[F:14])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
6.5 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
FC(C(CC)=O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After further stirring for 15 min.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with Ethyl acetate
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by combi-flash chromatography (40 g column; eluted with hexanes—Ethyl acetate (10% -20%) in 20 min.; flow rate: 35 mL/min and collected 18 mL/fraction)
Duration
20 min

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C(F)(F)F)(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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